L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide
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Overview
Description
L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide is a complex organic compound that features a combination of amino acids and heterocyclic structures
Preparation Methods
The synthesis of L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide typically involves multiple steps, including the formation of peptide bonds and the incorporation of heterocyclic rings. The synthetic route often starts with the protection of amino groups, followed by coupling reactions using reagents like carbodiimides. Industrial production methods may involve solid-phase peptide synthesis (SPPS) to efficiently assemble the peptide chain.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the indole moiety. Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and indole moieties play crucial roles in binding to these targets, influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other peptide-based molecules and heterocyclic compounds with pyrrolidine or indole rings. Compared to these compounds, L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide is unique due to its specific combination of amino acids and heterocyclic structures, which confer distinct biological activities and chemical properties.
Properties
CAS No. |
630104-40-4 |
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Molecular Formula |
C34H38N6O5 |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-[(3S)-3-(pyrrolidine-1-carbonyl)indol-3-yl]propan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C34H38N6O5/c35-26(18-23-12-14-24(41)15-13-23)31(43)39-29(32(44)38-28(30(36)42)19-22-8-2-1-3-9-22)20-34(33(45)40-16-6-7-17-40)21-37-27-11-5-4-10-25(27)34/h1-5,8-15,21,26,28-29,41H,6-7,16-20,35H2,(H2,36,42)(H,38,44)(H,39,43)/t26-,28-,29-,34+/m0/s1 |
InChI Key |
STXLNENQXJFBGU-HQDPVGNRSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@]2(C=NC3=CC=CC=C32)C[C@@H](C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Canonical SMILES |
C1CCN(C1)C(=O)C2(C=NC3=CC=CC=C32)CC(C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
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